(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Catalog No.
S1534157
CAS No.
5211-23-4
M.F
C14H17NO4
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylat...

CAS Number

5211-23-4

Product Name

(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1

InChI Key

BLQYEDXWEDWCNJ-LBPRGKRZSA-N

SMILES

COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Organic Synthesis

(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as a versatile building block in organic synthesis due to its readily modifiable functional groups. Researchers utilize it as a precursor for synthesizing various complex molecules, including:

  • Chiral heterocycles: The presence of the stereocenter (denoted by "(S)") makes it valuable for creating chiral heterocycles, which are essential components in numerous pharmaceuticals and bioactive molecules .
  • Peptides and peptidomimetics: The ester group and the nitrogen atom allow its incorporation into peptide sequences, enabling the study of protein structure and function. Additionally, it can be used to create peptidomimetics, which are molecules that mimic the biological activity of peptides .

Asymmetric Catalysis

(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate can be employed as a chiral ligand in asymmetric catalysis reactions. These reactions involve the formation of one enantiomer (mirror image) of a molecule in excess over its counterpart. The presence of the chiral center in the molecule allows it to selectively interact with one reactant over the other, leading to the desired enantioselectivity .

Medicinal Chemistry

(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate has potential applications in the field of medicinal chemistry due to its structural similarity to various biologically active molecules. Researchers are investigating its potential for:

  • Developing new drugs: The molecule's structural features offer a starting point for the design and synthesis of novel drugs targeting specific diseases .
  • Understanding drug-receptor interactions: Studying how this molecule interacts with specific receptors can provide valuable insights into the mechanisms of action of existing drugs and aid in the development of new ones .

(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chiral compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol. It is characterized by its pyrrolidine ring structure, which contains two carboxylate groups and a benzyl substituent. The compound is known for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure can be represented as follows:

Chemical Structure of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

, including:

  • Substitution Reactions: The presence of functional groups allows for nucleophilic substitution reactions, particularly if halogen substituents are present.
  • Alkylation: The nitrogen atom in the pyrrolidine ring can be alkylated using alkyl halides.
  • Oxidation and Reduction: The compound can participate in oxidation reactions to form carboxylic acids or other oxidized derivatives, and it can be reduced to saturated forms under specific conditions.
  • Condensation Reactions: It can react with carbonyl-containing compounds to form Schiff bases or other adducts.

These reactions make (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate a versatile intermediate in organic synthesis .

The synthesis of (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors (e.g., amino acids), the pyrrolidine ring is formed through cyclization reactions.
  • Carboxylation: The introduction of carboxylic acid groups can be achieved via alkylation or direct carboxylation methods.
  • Benzyl Protection: The benzyl group is introduced through benzylation reactions using benzyl halides.

These methods allow for the selective formation of the desired stereochemical configuration .

(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate finds applications primarily in:

  • Medicinal Chemistry: As a chiral building block for synthesizing various pharmaceutical compounds.
  • Organic Synthesis: Used as an intermediate in the preparation of heterocyclic compounds and other complex molecules.
  • Research: Employed in studies related to enzyme inhibition and drug metabolism .

Interaction studies involving (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate have focused on its role as a substrate or inhibitor for cytochrome P450 enzymes. These studies are crucial for understanding its pharmacokinetic properties and potential interactions with other drugs . Further research is needed to fully elucidate its interactions within biological systems.

Several compounds share structural similarities with (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. Below is a comparison highlighting their unique attributes:

Compound NameCAS NumberSimilarityUnique Features
(2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylateNot provided0.95Contains a hydroxyl group at position 4
(2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylateNot provided0.95Also has a hydroxyl group but differs in stereochemistry
((Benzyloxy)carbonyl)-D-prolineNot provided0.97A proline derivative with distinct biological activity
Cbz-Pro-OMeNot provided0.97Methyl ester form with different reactivity

These compounds illustrate the diversity within this chemical class and highlight the unique structural features that differentiate (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate from its analogs .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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